methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a difluorophenyl group, and a methylpyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the difluorophenyl group and the methylpyridinyl moiety. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S,5R)-5-(2,4-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate
- Methyl (2S,4S,5R)-5-(2,3-dichlorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties. The specific arrangement of functional groups in this compound may result in unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O3/c1-12-10-24-8-7-13(12)11-25-20(27)15-9-17(21(28)29-3)26(2)19(15)14-5-4-6-16(22)18(14)23/h4-8,10,15,17,19H,9,11H2,1-3H3,(H,25,27)/t15-,17-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNGMAIEXNBGAI-IEZWGBDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CNC(=O)C2CC(N(C2C3=C(C(=CC=C3)F)F)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1)CNC(=O)[C@H]2C[C@H](N([C@H]2C3=C(C(=CC=C3)F)F)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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